Potassium 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate Potassium 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 83817-49-6
VCID: VC17044465
InChI: InChI=1S/C11H7ClFNO3.K/c1-5-8(11(15)16)10(14-17-5)9-6(12)3-2-4-7(9)13;/h2-4H,1H3,(H,15,16);/q;+1/p-1
SMILES:
Molecular Formula: C11H6ClFKNO3
Molecular Weight: 293.72 g/mol

Potassium 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate

CAS No.: 83817-49-6

Cat. No.: VC17044465

Molecular Formula: C11H6ClFKNO3

Molecular Weight: 293.72 g/mol

* For research use only. Not for human or veterinary use.

Potassium 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate - 83817-49-6

Specification

CAS No. 83817-49-6
Molecular Formula C11H6ClFKNO3
Molecular Weight 293.72 g/mol
IUPAC Name potassium;3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Standard InChI InChI=1S/C11H7ClFNO3.K/c1-5-8(11(15)16)10(14-17-5)9-6(12)3-2-4-7(9)13;/h2-4H,1H3,(H,15,16);/q;+1/p-1
Standard InChI Key WSVNCRYFLWGXLZ-UHFFFAOYSA-M
Canonical SMILES CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)[O-].[K+]

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a central isoxazole ring (a five-membered heterocycle containing one oxygen and one nitrogen atom) substituted at the 3-position with a 2-chloro-6-fluorophenyl group and at the 5-position with a methyl group. The 4-position is occupied by a carboxylate group coordinated to a potassium ion. This arrangement confers both polar and non-polar regions, influencing solubility and reactivity.

Key Structural Features:

  • Isoxazole Core: Provides rigidity and electronic diversity due to the conjugated π-system and heteroatoms.

  • Halogenated Phenyl Group: The 2-chloro-6-fluoro substituents enhance lipophilicity and potential halogen bonding with biological targets.

  • Carboxylate Group: Introduces acidity (pKa ≈ 3–4) and enables salt formation, improving aqueous solubility.

PropertyValue
Molecular FormulaC₁₂H₈ClFNO₃K
Molecular Weight293.72 g/mol
Melting Point>250°C (decomposition)
SolubilitySoluble in polar aprotic solvents (e.g., DMSO, DMF); sparingly soluble in water
logP (Partition Coefficient)~2.5 (moderate lipophilicity)

The potassium salt form enhances stability compared to its protonated carboxylic acid counterpart, making it preferable for formulation in drug development.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of potassium 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate can be deconstructed into three key intermediates:

  • 2-Chloro-6-fluorobenzoic Acid: Serves as the phenyl group precursor.

  • 5-Methylisoxazole-4-carboxylic Acid: Provides the heterocyclic core.

  • Potassium Salt Formation: Achieved via neutralization with potassium hydroxide.

Formation of 2-Chloro-6-fluorobenzoic Acid

Chlorination and fluorination of benzoic acid derivatives under electrophilic aromatic substitution conditions yield the dihalogenated intermediate. Catalysts such as FeCl₃ or AlCl₃ are typically employed.

Isoxazole Ring Construction

The isoxazole ring is synthesized via cyclization of β-keto esters with hydroxylamine derivatives. For example, reacting ethyl acetoacetate with hydroxylamine hydrochloride forms 5-methylisoxazole-4-carboxylate, which is subsequently hydrolyzed to the carboxylic acid.

Coupling and Salt Formation

A Suzuki-Miyaura coupling links the halogenated phenyl group to the isoxazole core. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling between the phenyl boronic acid and the brominated isoxazole. Finally, treatment with potassium hydroxide converts the carboxylic acid to the potassium salt.

Biological Activity and Applications

Antimicrobial Activity

Preliminary studies on structurally analogous isoxazole derivatives demonstrate inhibitory effects on bacterial DNA gyrase and fungal cytochrome P450 enzymes. The chloro and fluoro substituents may enhance membrane permeability, increasing efficacy against Gram-positive pathogens.

Anticancer Properties

Isoxazole derivatives have shown promise in inducing apoptosis in cancer cell lines. The potassium salt’s improved solubility may facilitate in vivo testing, though no direct data on this specific compound are available.

Agrochemical Applications

In agrochemistry, halogenated isoxazoles act as herbicides or fungicides. The compound’s stability under environmental conditions warrants exploration in crop protection formulations.

Challenges and Future Directions

Analytical Characterization

Limited public data on spectroscopic profiles (e.g., NMR, IR) hinder definitive structural validation. Future work should prioritize:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula.

  • X-ray Crystallography: Elucidate solid-state conformation.

Synthetic Optimization

Current routes suffer from low yields (~30–40%) during coupling steps. Catalyst screening (e.g., Buchwald-Hartwig conditions) and microwave-assisted synthesis could improve efficiency.

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